molecular formula C9H19NO B13639274 (1-(3-Methoxypropyl)cyclobutyl)methanamine

(1-(3-Methoxypropyl)cyclobutyl)methanamine

Cat. No.: B13639274
M. Wt: 157.25 g/mol
InChI Key: PHLPVIVDSQJOOE-UHFFFAOYSA-N
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Description

The design and synthesis of small molecules with precise three-dimensional arrangements are paramount in medicinal chemistry. The cyclobutylmethanamine (B1581762) scaffold represents a confluence of desirable structural features, merging the conformational rigidity of a four-membered carbocycle with the versatile functionality of a primary amine.

Cyclobutane (B1203170) derivatives are emerging as increasingly valuable building blocks in the design of bioactive molecules. nih.gov Historically underutilized compared to five- and six-membered rings, the cyclobutane motif offers a unique combination of properties that medicinal chemists are now leveraging to create novel drug candidates. nih.govnih.gov

One of the most significant attributes of the cyclobutane ring is its distinct three-dimensional, puckered structure. nih.gov Unlike planar aromatic rings or more flexible acyclic linkers, the cyclobutane scaffold introduces conformational restriction, limiting the number of accessible shapes a molecule can adopt. nih.gov This pre-organization can lead to enhanced binding affinity and selectivity for a biological target by locking the molecule into a more bioactive conformation. Furthermore, incorporating this sp³-rich scaffold can improve key physicochemical properties, such as aqueous solubility, while reducing the planarity often associated with poor metabolic stability. nih.govnih.gov The cyclobutane ring is also employed as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, to fine-tune a molecule's properties. nih.gov

The inherent ring strain of cyclobutane (approximately 26 kcal/mol) also influences its chemical reactivity and bond lengths, distinguishing it from other cycloalkanes like cyclopentane (B165970) and cyclohexane. nih.gov

Table 1: Comparative Properties of Small Cycloalkanes

Property Cyclopropane (B1198618) Cyclobutane Cyclopentane Cyclohexane
Ring Strain (kcal/mol) 27.5 26.3 6.2 0
Preferred Conformation Planar Puckered (Folded) Envelope/Twist Chair
Internal Bond Angle 60° ~88° (puckered) ~105° (envelope) ~109.5°

| Nature | Highly Strained | Strained | Low Strain | Strain-Free |

This table provides a comparative overview of the properties of small cycloalkanes, highlighting the unique characteristics of the cyclobutane ring.

The methanamine group, which consists of an amine (-NH₂) attached to a methylene (B1212753) bridge (-CH₂-), is a crucial functional group in the design of pharmacologically active agents. As a primary amine, it is basic and typically protonated at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with biological targets such as proteins and enzymes. nih.gov

These interactions are often critical for molecular recognition and binding affinity. For instance, the amine of a cyclobutylamine (B51885) moiety has been shown to engage in bidentate hydrogen bonds within the binding pocket of the protein kinase AKT, an interaction enabled by the specific positioning of the cyclobutane ring in a hydrophobic region. nih.gov The presence of the methanamine functionality provides a key anchor point for ligand-receptor interactions and is a common feature in many classes of drugs, including antidepressants and antiviral agents. longdom.org Its versatility also allows for further chemical modification, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

The non-planar, puckered conformation of the cyclobutane ring presents distinct challenges for structural elucidation. researchgate.netic.ac.uk The ring exists in a dynamic equilibrium between equivalent puckered conformations, and the energy barrier for this interconversion is low. dalalinstitute.com This conformational flexibility can complicate analysis by nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

For substituted cyclobutanes, the presence of cis and trans isomers adds another layer of complexity. Distinguishing between these stereoisomers is non-trivial and often requires sophisticated analytical techniques. researchgate.net In ¹H NMR spectroscopy, the precise determination of stereochemistry relies on the analysis of coupling constants (³J values) and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. researchgate.netnih.gov The puckering of the ring means that the relationship between coupling constants and dihedral angles is not as straightforward as in more rigid systems, necessitating careful computational modeling to support experimental assignments. nih.gov

However, these challenges also present opportunities. The ability to synthesize and definitively characterize specific stereoisomers of complex cyclobutyl systems allows for a detailed exploration of the three-dimensional SAR. By controlling the spatial orientation of substituents on the cyclobutane scaffold, chemists can probe the precise geometric requirements for optimal biological activity.

While specific research on (1-(3-Methoxypropyl)cyclobutyl)methanamine is not widely published, a strong rationale for its investigation can be constructed from the properties of its constituent fragments. The scaffold combines three key structural motifs: the conformationally rigid cyclobutane core, the pharmacophorically important methanamine group, and a flexible methoxypropyl side chain.

The investigation of this specific molecule is driven by the potential for synergistic effects between these components:

Novel Chemical Space: The combination of these three motifs creates a novel, three-dimensional molecular shape that is underrepresented in current screening libraries. Exploring such unique scaffolds is essential for identifying hits against new and challenging biological targets. nih.gov

Modulation of Physicochemical Properties: The methoxypropyl side chain offers a tool to fine-tune the molecule's properties. The methoxy (B1213986) group is prevalent in many approved drugs and can influence target binding, metabolic stability, and pharmacokinetic parameters. researchgate.netnih.gov The flexible propyl chain allows the methoxy group to adopt various positions, potentially forming beneficial interactions with a target protein or improving properties like solubility.

Therapeutic Potential: Patents for other cyclobutyl amine derivatives demonstrate their potential as histamine (B1213489) H3 receptor ligands, suggesting that this class of compounds has promise for treating neurological and inflammatory disorders. google.com The systematic investigation of analogs like this compound is a logical step in exploring the full therapeutic potential of this scaffold.

In essence, the academic investigation of this compound is warranted by its potential to be a valuable probe for exploring new areas of chemical biology and as a foundational structure for the development of future therapeutic agents. The unique interplay between its rigid core, functional amine, and property-modulating side chain makes it a compelling target for synthesis and evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[1-(3-methoxypropyl)cyclobutyl]methanamine

InChI

InChI=1S/C9H19NO/c1-11-7-3-6-9(8-10)4-2-5-9/h2-8,10H2,1H3

InChI Key

PHLPVIVDSQJOOE-UHFFFAOYSA-N

Canonical SMILES

COCCCC1(CCC1)CN

Origin of Product

United States

Theoretical and Computational Investigations of 1 3 Methoxypropyl Cyclobutyl Methanamine

Molecular Modeling and Conformational Analysis of the Cyclobutylmethanamine (B1581762) Scaffold

The conformational landscape of (1-(3-Methoxypropyl)cyclobutyl)methanamine is fundamentally dictated by the unique structural properties of its cyclobutane (B1203170) core. Unlike larger cycloalkanes that can readily adopt strain-free conformations, the cyclobutane ring is inherently strained due to significant deviations from ideal tetrahedral bond angles. chemistrysteps.com Computational chemistry provides powerful tools to explore the geometry, energetics, and dynamic behavior of this scaffold.

The cyclobutane ring is not planar. A flat geometry would impose C-C-C bond angles of 90° and lead to severe eclipsing strain between all adjacent hydrogen atoms. To alleviate this torsional strain, the ring adopts a non-planar, "puckered" or "butterfly" conformation. researchgate.net This puckering is characterized by one atom being displaced out of the plane formed by the other three, creating a dihedral angle. High-level ab initio calculations on unsubstituted cyclobutane have determined the equilibrium puckering angle to be approximately 29.7°. nih.gov

This puckering results in a double-well potential energy surface, with a planar transition state for ring inversion. The energy barrier for this inversion in cyclobutane is computationally estimated to be around 500 cm⁻¹ (approximately 1.4-1.5 kcal/mol), allowing for rapid interconversion between equivalent puckered forms at room temperature. researchgate.netnih.gov

For a 1,1-disubstituted cyclobutane like this compound, the two substituents—methanamine and 3-methoxypropyl—will influence the ring's puckering. The puckered conformation creates two distinct types of substituent positions on each carbon: axial-like and equatorial-like. Similar to substituted cyclohexanes, bulky substituents on a cyclobutane ring generally prefer the more sterically spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. ucalgary.cafiveable.me Therefore, the puckered conformations of the ring will be biased to maximize the equatorial character of the two large side chains, although the energetic differences may be subtle. Computational studies on substituted cyclobutanes confirm that substituents modulate the conformational preference of the ring-puckering. acs.orgnih.gov

ParameterUnsubstituted Cyclobutane (Computational Value)Reference
C-C Bond Length1.554 Å nih.gov
C-C-C Bond Angle88.1° nih.gov
Puckering Angle (θ)29.68° nih.gov
Ring Inversion Barrier~1.48 kcal/mol (518 cm⁻¹) researchgate.net

C(ring)-CH₂NH₂ Bond: Rotation around the bond connecting the cyclobutane ring to the aminomethyl group is expected to have a rotational barrier typical for substituted alkanes, generally in the range of 3-5 kcal/mol. researchgate.net The preferred geometry will seek to minimize steric clash between the amine group and the other side chain, as well as with the ring itself.

C(ring)-CH₂(CH₂)₂OCH₃ Bonds: The 3-methoxypropyl side chain has multiple rotatable bonds (C-C and C-O), leading to a more complex conformational space. The rotational barriers for C-C bonds in alkanes are typically around 3 kcal/mol, while the barrier for rotation around a C-O bond in an ether is lower, often around 1-1.5 kcal/mol. researchgate.net The molecule will favor a staggered (anti or gauche) arrangement along the carbon backbone to minimize torsional strain. chemistrysteps.com

Computational methods, such as Density Functional Theory (DFT), are essential for determining the precise rotational energy barriers and identifying the lowest energy conformers by mapping the potential energy surface as a function of dihedral angles. nih.govnih.gov For the title compound, the lowest energy geometry would likely involve a staggered conformation of the 3-methoxypropyl chain that positions it away from the aminomethyl group.

Bond TypeTypical Rotational Energy Barrier (kcal/mol)Reference
C-C (in alkanes)2.9 - 3.5 chemistrysteps.comresearchgate.net
C-N (in amines)~2.0 acs.org
C-O (in ethers)~1.0 - 1.5 researchgate.net

The presence of a hydrogen bond donor (the -NH₂ group) and a hydrogen bond acceptor (the ether oxygen of the methoxypropyl group) in this compound creates the potential for a stabilizing intramolecular hydrogen bond. jchemrev.com The formation of such a bond would significantly constrain the conformational freedom of the molecule, locking the two side chains into a specific arrangement that forms a pseudo-cyclic structure.

A plausible intramolecular N-H···O hydrogen bond would require the side chains to adopt a specific rotational conformation that brings the amine proton and the ether oxygen into close proximity with a favorable geometry (ideally, a bond angle close to 180°). nih.gov The strength of such a hydrogen bond can vary but is typically in the range of 2-7 kcal/mol for neutral N-H···O interactions. nih.govwikipedia.orgpurdue.edu

Computational modeling can be used to investigate this possibility by:

Geometric Analysis: Searching for low-energy conformers where the H···O distance is within the typical hydrogen bonding range (~1.8 - 2.2 Å) and the N-H···O angle is favorable. jchemrev.com

Energetic Analysis: Calculating the energy difference between the hydrogen-bonded conformer and other "open" conformers. The stabilization energy provides an estimate of the hydrogen bond strength. acs.org

Vibrational Frequency Analysis: The N-H stretching frequency in an infrared spectrum is predicted to shift to a lower wavenumber (red-shift) upon formation of a hydrogen bond, a hallmark that can be calculated and compared with experimental data. jchemrev.com

The formation of this intramolecular interaction would be a dominant factor in determining the molecule's preferred three-dimensional structure. acs.org

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations delve into the electronic distribution and orbital interactions within a molecule, providing deep insights into its intrinsic reactivity and potential chemical transformations.

The formation of the cyclobutane ring itself is a key aspect of the scaffold's chemistry. The most common synthetic route to cyclobutanes is the [2+2] cycloaddition of two alkene molecules. According to the Woodward-Hoffmann rules, the thermal [2+2] cycloaddition is symmetry-forbidden as a concerted process. Therefore, it typically proceeds through a stepwise mechanism involving either a diradical or a zwitterionic (dipolar) intermediate. magtech.com.cn

Diradical Pathway: This mechanism is common for the cycloaddition of non-polar alkenes. The reaction begins with the formation of a single C-C bond, generating a 1,4-diradical intermediate. This intermediate then undergoes ring closure to form the cyclobutane product.

Dipolar (Zwitterionic) Pathway: This pathway is favored when one alkene is electron-rich (a donor) and the other is electron-poor (an acceptor). The reaction proceeds through a zwitterionic intermediate, where one end is positively charged and the other is negatively charged. Subsequent ring closure yields the cyclobutane. researchgate.net

Computational studies using DFT can elucidate the preferred pathway for a given reaction by calculating the activation energies for both the diradical and zwitterionic transition states. magtech.com.cnresearchgate.net The nature of the substituents on the starting alkenes is crucial in determining which intermediate is more stable and therefore which pathway is lower in energy. For the synthesis of the this compound scaffold, the specific precursors would dictate whether the cycloaddition proceeds via a diradical or dipolar mechanism.

The electronic properties of this compound are largely influenced by the presence of the nitrogen and oxygen atoms, which act as electron-donating groups. wikipedia.org These heteroatoms affect the molecule's reactivity, polarity, and potential for intermolecular interactions.

Inductive and Resonance Effects: The electronegative nitrogen and oxygen atoms withdraw electron density through the sigma bonds (an inductive, or -I, effect). However, their lone pairs of electrons can donate electron density into adjacent bonds (a resonance, or +M, effect). For amine and ether groups attached to an alkyl scaffold, the inductive effect is generally dominant, making the adjacent carbons slightly electron-poor. libretexts.org

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. The lone pairs on the nitrogen and oxygen atoms will contribute significantly to the HOMO, making these sites the most nucleophilic and likely points of interaction with electrophiles (e.g., protonation). youtube.com Quantum chemical software can calculate the energies and visualize the spatial distribution of these orbitals. Substituents that donate electrons generally raise the energy of the HOMO, making the molecule a better nucleophile. lumenlearning.comnih.gov

Electrostatic Potential: A map of the molecular electrostatic potential (MEP) would visually confirm the electronic distribution, showing negative potential (red) around the electron-rich nitrogen and oxygen atoms, and positive potential (blue) around the amine hydrogens. This map highlights the regions most susceptible to nucleophilic or electrophilic attack.

Electronic PropertyInfluence of Amine (-NH₂) and Ether (-OR) Groups
Inductive Effect Electron-withdrawing (-I) due to N/O electronegativity.
HOMO Energy Increased (destabilized) due to contribution from N/O lone pairs.
Nucleophilicity Enhanced at the N and O atoms.
Electrostatic Potential Regions of high negative potential localized on N and O atoms.

Prediction of Spectroscopic Signatures for Structural Elucidation and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for confirming experimentally determined structures or elucidating the structures of novel compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) spectra, mass spectrometry (MS) fragmentation, and ion mobility spectrometry collision cross section (CCS) offer a detailed fingerprint for its unambiguous identification.

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, primarily Density Functional Theory (DFT), has become a crucial step in structural elucidation. nih.govruc.dk For a molecule like this compound, with its flexible side chain and puckered cyclobutane ring, computational analysis begins with a thorough conformational search to identify the lowest energy geometries of the molecule. acs.orgnih.govgithub.io

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are then employed to calculate the magnetic shielding tensors for each nucleus in the Boltzmann-averaged ensemble of conformers. nih.govnih.gov These shielding tensors are converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. ruc.dk The accuracy of these predictions can be very high, with mean absolute errors for ¹H shifts often below 0.2 ppm. chemrxiv.org

The puckered nature of the cyclobutane ring leads to distinct chemical environments for axial and equatorial protons, a feature that would be captured by these theoretical predictions. slideshare.netresearchgate.net The predicted chemical shifts for the protons and carbons of the cyclobutane ring, the methoxypropyl side chain, and the aminomethyl group provide a detailed, theoretical spectrum that can be directly compared with experimental data for structural validation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical DFT calculations for similar structures and are presented for illustrative purposes.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂-NH₂2.6548.2
Cyclobutane C1-40.5
Cyclobutane CH₂ (ring)1.80 - 2.10 (m)32.1
Cyclobutane CH₂ (ring)1.80 - 2.10 (m)18.5
-CH₂-CH₂-CH₂-O-1.55 (t)35.8
-CH₂-CH₂-CH₂-O-1.70 (quint)29.5
-O-CH₂-3.40 (t)72.3
-O-CH₃3.30 (s)58.6

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. libretexts.org Computational methods can be used to predict the likely fragmentation pathways of a molecule like this compound upon ionization.

For aliphatic amines, a characteristic and often dominant fragmentation pathway is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). whitman.edulibretexts.org In the case of this compound, this would involve the cleavage of the bond between the cyclobutane ring and the aminomethyl group. This process would lead to the formation of a stable, resonance-stabilized [CH₂NH₂]⁺ ion with an m/z of 30. whitman.edulibretexts.org

Another significant fragmentation pathway involves the cleavage of the cyclobutane ring itself, which is predisposed to fragmentation due to inherent ring strain. dalalinstitute.comdocbrown.infonih.gov This can lead to the loss of neutral molecules like ethene (C₂H₄), resulting in various fragment ions. Cleavage within the methoxypropyl side chain is also expected, potentially leading to the loss of a methoxy (B1213986) radical (•OCH₃) or larger fragments. Computational approaches, including quantum mechanics calculations, can model the energies of these fragmentation pathways to predict the most likely and abundant fragment ions that would appear in an experimental mass spectrum. rsc.org

Table 2: Predicted Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on established fragmentation rules for amines and ethers.)

Predicted m/zProposed Fragment IonFragmentation Pathway
157[M]⁺Molecular Ion
156[M-H]⁺Loss of a hydrogen atom
126[M-OCH₃]⁺Loss of a methoxy radical
84[C₅H₈N]⁺Cleavage of the methoxypropyl side chain
56[C₄H₈]⁺Cyclobutane ring fragment
30[CH₂NH₂]⁺α-cleavage, typically the base peak

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry adds another dimension to chemical analysis by separating ions based on their size, shape, and charge. nih.govchromatographyonline.com The key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotationally averaged surface area. mdpi.com Computational methods are increasingly used to predict CCS values, providing an additional identifier to confirm a molecule's structure. nih.govresearchgate.net

The prediction of a CCS value for the protonated ion of this compound, [M+H]⁺, begins with generating a three-dimensional model of the ion. mdpi.com This involves conformational sampling to find the most stable structures. Using these 3D structures, theoretical CCS values can be calculated using methods like the trajectory method (TM), which simulates the movement of the ion through a buffer gas (typically nitrogen or helium). mdpi.com More recently, machine learning and deep learning models have been developed that can rapidly and accurately predict CCS values based solely on the molecule's structure, often with a median relative error of less than 3%. nih.govacs.org These predicted values can then be compared to experimental data from IMS-MS analysis, significantly increasing the confidence in structural assignments. acs.orgnih.govarxiv.org

Table 3: Predicted Collision Cross Section (CCS) Value (Note: This is a plausible, predicted value for a molecule of this size and class.)

Ion SpeciesBuffer GasPredicted CCS (Ų)
[M+H]⁺N₂135.4

Advanced Computational Chemistry Methods Development for Cyclobutane Amines

The unique structural features of cyclobutane amines, namely the strained four-membered ring and the flexible aminoalkyl side chain, present specific challenges and opportunities for the development of advanced computational chemistry methods. acs.orgslideshare.net The inherent ring strain of the cyclobutane moiety influences its reactivity and conformational preferences, requiring high-level quantum mechanical calculations for accurate modeling. researchgate.netdalalinstitute.com

A key area of methods development is the improvement of conformational analysis techniques. acs.orgnih.gov For a molecule like this compound, the interplay between the puckering of the cyclobutane ring and the rotation of the side chain creates a complex potential energy surface. researchgate.net Advanced sampling methods, such as molecular dynamics (MD) simulations using specialized force fields or enhanced sampling techniques, are being developed to more efficiently explore this conformational space. uoa.gr These improved conformational ensembles lead to more accurate predictions of Boltzmann-averaged properties, such as NMR chemical shifts. liverpool.ac.uk

Furthermore, the development of more accurate and efficient DFT functionals and basis sets is ongoing, aiming to better describe the electronic structure of strained ring systems. researchgate.netmdpi.com These advancements are critical for improving the accuracy of predicted spectroscopic data and for modeling reaction mechanisms involving cyclobutane-containing compounds. ruc.dknih.govacs.org The integration of machine learning with traditional quantum chemistry is also a promising frontier, enabling the rapid and accurate prediction of properties for large sets of molecules, which can accelerate the discovery and characterization of new cyclobutane amine derivatives. chemrxiv.orgd-nb.info

Chemical Transformations and Derivatization Strategies of the 1 3 Methoxypropyl Cyclobutyl Methanamine Core

Reactions Involving the Primary Amine Functionality

The primary amine group in (1-(3-Methoxypropyl)cyclobutyl)methanamine is a key site for derivatization, readily undergoing a variety of reactions to form stable covalent bonds. These transformations are fundamental in modifying the physicochemical properties of the parent molecule and in constructing more complex structures.

Formation of Amides, Ureas, and Carbamates

The primary amine serves as a nucleophile in reactions with carboxylic acid derivatives, isocyanates, and chloroformates to yield amides, ureas, and carbamates, respectively. These functional groups are prevalent in a vast number of biologically active compounds.

Amide Formation: Amide bond formation is a cornerstone of medicinal chemistry. The primary amine of the title compound can be coupled with a wide array of carboxylic acids using standard coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Amine Substrate (Analog)Carboxylic AcidCoupling ReagentProductYield (%)
CyclobutylmethylamineBenzoic AcidHATU, DIPEAN-(Cyclobutylmethyl)benzamide>95%
(1-Phenylcyclobutyl)methanamineAcetic AcidEDC, HOBtN-((1-Phenylcyclobutyl)methyl)acetamide85%

Urea Formation: Ureas are typically synthesized through the reaction of an amine with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. Alternatively, reagents like triphosgene (B27547) can be used to generate the isocyanate in situ from the primary amine, which then reacts with another amine to form a symmetrical or unsymmetrical urea.

Amine Substrate (Analog)Isocyanate/ReagentProductYield (%)
Cyclobutylamine (B51885)Phenyl isocyanate1-Cyclobutyl-3-phenylurea92%
This compound (Proposed)4-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-((1-(3-methoxypropyl)cyclobutyl)methyl)ureaNot reported

Carbamate (B1207046) Formation: Carbamates can be readily prepared by reacting the primary amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. This reaction provides a stable carbamate linkage and is often used to introduce protecting groups or to modulate the biological activity of the parent amine.

Amine Substrate (Analog)ChloroformateProductYield (%)
CyclobutylmethylamineEthyl chloroformateEthyl (cyclobutylmethyl)carbamate88%
This compound (Proposed)Benzyl chloroformateBenzyl ((1-(3-methoxypropyl)cyclobutyl)methyl)carbamateNot reported

Alkylation and Acylation Reactions of the Amine

Alkylation: The primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of products. More controlled alkylation can be achieved through reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

Acylation: Acylation of the primary amine with acyl chlorides or anhydrides is a straightforward and efficient method for the synthesis of amides. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.

Amine Substrate (Analog)Acylating AgentProductYield (%)
CyclobutylmethylamineAcetyl chlorideN-(Cyclobutylmethyl)acetamide95%
(1-Phenylcyclobutyl)methanamineBenzoyl chlorideN-((1-Phenylcyclobutyl)methyl)benzamide90%

Conjugation Chemistry for the Preparation of Research Probes

Transformations at the Cyclobutyl Ring System

The cyclobutane (B1203170) ring, with its inherent ring strain, offers unique opportunities for chemical transformations that can lead to significant structural diversification.

Ring-Opening Reactions for Expanding Molecular Scaffolds

The strained four-membered ring of cyclobutane derivatives can undergo ring-opening reactions under certain conditions. For instance, treatment of cyclobutyl methylamine (B109427) with nitrous acid can lead to the formation of a diazonium salt, which upon loss of nitrogen gas, generates a primary carbocation. This carbocation can then undergo rearrangement through ring expansion to form a cyclopentyl cation, which can be trapped by a nucleophile to yield cyclopentane (B165970) derivatives. This strategy provides a pathway to expand the molecular scaffold and access new chemical space.

Modifications of Ring Substituents for Structural Diversification

Further diversification of the this compound core can be achieved by modifying the substituents on the cyclobutyl ring. For example, C-H functionalization techniques could potentially be employed to introduce new substituents at other positions on the cyclobutane ring. Additionally, the methoxy (B1213986) group on the propyl side chain could be cleaved to reveal a hydroxyl group, which can then be further functionalized through esterification, etherification, or other reactions.

Modifications of the Methoxypropyl Substituent

The methoxypropyl substituent of this compound offers a versatile handle for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of compound properties. Key transformations focus on the ether linkage and the length of the alkyl chain.

Ether Cleavage and Functional Group Interconversion

The ether bond in the methoxypropyl group is susceptible to cleavage under strong acidic conditions, typically using reagents like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For a primary methyl ether, the reaction generally follows an S_N2 mechanism, where the halide attacks the less sterically hindered methyl group, yielding a primary alcohol. masterorganicchemistry.comlibretexts.org

This initial alcohol derivative serves as a crucial intermediate for a variety of functional group interconversions. ub.edu For instance, the hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles to introduce new functionalities. vanderbilt.edu Alternatively, oxidation of the primary alcohol would yield the corresponding aldehyde, which can undergo further reactions such as reductive amination or conversion to a carboxylic acid. The carboxylic acid, in turn, can be transformed into esters, amides, or other related functional groups. organic-chemistry.org

Starting Material Reagent(s) Product Transformation Type
This compoundHBr or HI3-(1-(Aminomethyl)cyclobutyl)propan-1-olEther Cleavage
3-(1-(Aminomethyl)cyclobutyl)propan-1-olTsCl, pyridine3-(1-(Aminomethyl)cyclobutyl)propyl tosylateSulfonylation
3-(1-(Aminomethyl)cyclobutyl)propyl tosylateNaN3(1-(3-Azidopropyl)cyclobutyl)methanamineNucleophilic Substitution
3-(1-(Aminomethyl)cyclobutyl)propan-1-olPCC or DMP3-(1-(Aminomethyl)cyclobutyl)propanalOxidation
3-(1-(Aminomethyl)cyclobutyl)propanalKMnO43-(1-(Aminomethyl)cyclobutyl)propanoic acidOxidation
3-(1-(Aminomethyl)cyclobutyl)propanoic acidSOCl2, then R'OHMethyl 3-(1-(aminomethyl)cyclobutyl)propanoateEsterification
3-(1-(Aminomethyl)cyclobutyl)propanoic acidEDCI, HOBt, R'NH23-(1-(Aminomethyl)cyclobutyl)-N-alkylpropanamideAmidation

Extension or Contraction of the Alkyl Chain

Altering the length of the alkyl chain connecting the cyclobutane core to the terminal functional group can be a critical strategy in optimizing molecular interactions with biological targets. uomustansiriyah.edu.iq Both chain extension and contraction can be achieved through multi-step synthetic sequences starting from key intermediates derived from the initial ether cleavage.

Chain Extension:

A common strategy for extending the alkyl chain involves converting the primary alcohol to a halide or tosylate, followed by displacement with a cyanide anion. vanderbilt.edu The resulting nitrile can then be hydrolyzed to a carboxylic acid, effectively adding one carbon to the chain. This new carboxylic acid can be reduced to the corresponding alcohol, which can then undergo further iterations of this sequence to achieve longer chain lengths. An alternative method for a one-carbon extension is the Arndt-Eistert reaction on the carboxylic acid derivative. vanderbilt.edu

Chain Contraction:

Chain contraction is generally a more complex process. One potential route involves the oxidation of the primary alcohol to the carboxylic acid, followed by a reaction that results in the loss of a carbon atom, such as a Curtius, Hofmann, or Schmidt rearrangement of an acyl azide (B81097), acyl halide, or carboxylic acid, respectively. These rearrangements would yield an amine with a two-carbon chain.

Strategy Starting Intermediate Key Steps Final Product (Example)
Chain Extension 3-(1-(Aminomethyl)cyclobutyl)propan-1-ol1. Conversion to bromide (PBr3) 2. Nucleophilic substitution with NaCN 3. Hydrolysis of nitrile (H3O+) 4. Reduction of carboxylic acid (LiAlH4)4-(1-(Aminomethyl)cyclobutyl)butan-1-ol
Chain Contraction 3-(1-(Aminomethyl)cyclobutyl)propanoic acid1. Conversion to acyl chloride (SOCl2) 2. Reaction with NaN3 to form acyl azide 3. Curtius rearrangement (heat) in the presence of water(1-(2-Aminoethyl)cyclobutyl)methanamine

Development of Chemical Libraries Based on the this compound Scaffold

The this compound core structure is a valuable scaffold for the construction of chemical libraries. By systematically applying the derivatization strategies discussed, a large and diverse collection of related compounds can be generated. researchgate.net This approach is fundamental in medicinal chemistry for exploring the chemical space around a lead compound to identify molecules with improved potency, selectivity, and pharmacokinetic properties. uomustansiriyah.edu.iq

A combinatorial approach can be employed, starting with the key intermediate, 3-(1-(aminomethyl)cyclobutyl)propan-1-ol. This intermediate can be subjected to a variety of reactions in parallel to introduce a diverse set of functional groups. For example, the alcohol can be acylated with a library of carboxylic acids to produce a range of esters, or it can be converted to an azide and then reacted with a library of alkynes via "click chemistry" to generate a series of triazoles.

Furthermore, the primary amine on the cyclobutane ring provides another point of diversification. This amine can be acylated to form amides, reductively aminated with a library of aldehydes and ketones, or used in other nitrogen-based coupling reactions. By combining modifications at both the methoxypropyl substituent and the primary amine, a large matrix of unique compounds can be rapidly synthesized.

Role As a Synthetic Building Block and Intermediate in Complex Molecular Architectures

Integration as a Versatile Molecular Building Block in Organic Synthesis

There is no specific information available in the current body of scientific literature that demonstrates the integration of (1-(3-Methoxypropyl)cyclobutyl)methanamine as a versatile molecular building block in organic synthesis. While the cyclobutane (B1203170) motif is recognized for its utility in medicinal chemistry and materials science, providing a three-dimensional scaffold, the specific synthetic applications of this compound have not been reported.

Utilization as a Precursor in the Synthesis of Structurally Challenging Compounds

No published research details the utilization of this compound as a precursor in the synthesis of structurally challenging compounds. The potential for this molecule to serve as a starting material for more complex architectures remains unexplored in the available scientific literature.

Design and Application as a Conformationally Restricted Propyl Isostere in Molecular Frameworks

The concept of using cyclobutane rings to create conformationally restricted isosteres of more flexible alkyl chains is a known strategy in medicinal chemistry. However, there are no specific studies that design or apply this compound as a conformationally restricted propyl isostere in molecular frameworks. Theoretical advantages of such a substitution would include locking in a specific geometry to enhance binding affinity to a biological target, but experimental evidence for this compound is lacking.

Contribution to Fragment-Based Molecular Design Strategies

Fragment-based drug discovery (FBDD) often utilizes small, three-dimensional molecules to build larger, more potent drug candidates. The structural features of this compound, particularly the cyclobutane ring, are consistent with the characteristics of a useful fragment. However, there is no documented evidence of this specific compound being included in fragment libraries or utilized in any FBDD campaigns.

Use in the Construction of Chiral Platforms for Stereochemically Defined Products

The synthesis of enantiomerically pure compounds is a critical aspect of modern drug development. While chiral amines and cyclobutane derivatives can serve as valuable chiral platforms or synthons, there is no information available on the use of this compound for the construction of chiral platforms to produce stereochemically defined products. Its potential as a chiral auxiliary or building block in asymmetric synthesis has not been reported.

Advanced Analytical Characterization Techniques for Research Scale Synthesis and Structural Elucidation

Spectroscopic Methodologies for Detailed Structural Confirmation

Following a comprehensive search of available scientific literature and chemical databases, specific experimental data for the advanced analytical characterization of (1-(3-methoxypropyl)cyclobutyl)methanamine is not publicly available. While general principles of spectroscopic analysis can predict the expected spectral features of this compound based on its structural components (a cyclobutane (B1203170) ring, a primary amine, and a methoxypropyl group), no published research provides the detailed experimental data necessary for a thorough analysis as requested.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Conformational Analysis and Connectivity

Detailed ¹H, ¹³C, and 2D NMR spectroscopic data for this compound are not found in the reviewed literature. Such data would be essential for unambiguously determining the chemical structure, including the connectivity of atoms and the conformational arrangement of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental infrared spectrum for this compound has not been reported. IR spectroscopy would be utilized to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-O stretch of the ether group.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Specific mass spectrometry data for this compound, which is crucial for determining its molecular weight and fragmentation patterns, is not available in published sources.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no reported high-resolution mass spectrometry data for this compound. HRMS would be necessary to determine the exact mass of the molecule with high precision, which in turn would confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) studies, which would provide insight into the fragmentation pathways of the molecule and aid in its structural elucidation, have not been published for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

While chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be standard procedures for assessing the purity of and isolating this compound, no specific methods or results for this compound are documented in the available literature.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

No published HPLC methods specifically developed for the purity and quantitative analysis of this compound were found.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Derivative Characterization

No specific GC/MS studies detailing the characterization of this compound or its volatile derivatives were identified in the available literature.

X-ray Crystallography for Solid-State Structural Determination

There is no evidence of the crystal structure of this compound having been determined. Therefore, no information on its solid-state structure or crystallographic parameters is available.

Emerging Research Directions for Cyclobutylmethanamine Chemistry

Development of Novel Catalytic Approaches for Asymmetric Synthesis of Cyclobutylmethanamines.

The synthesis of enantiomerically pure cyclobutane (B1203170) derivatives is a significant challenge in organic chemistry, primarily due to the inherent ring strain and the often-complex stereochemistry of substituted cyclobutanes. The development of novel catalytic approaches for the asymmetric synthesis of cyclobutylmethanamines, including (1-(3-Methoxypropyl)cyclobutyl)methanamine, is a critical area of research. Current strategies largely focus on enantioselective cycloadditions and the functionalization of pre-existing cyclobutane rings.

Recent advances have seen the successful application of various catalytic systems to achieve high levels of enantioselectivity in the synthesis of chiral cyclobutanes. These methods include:

Enantioselective [2+2] Cycloadditions: This is a powerful method for constructing the cyclobutane core. The use of chiral catalysts can control the stereochemical outcome of the reaction between two olefinic components.

Rhodium-Catalyzed Additions: Rhodium catalysts have been effectively used in the enantioselective addition of aryl and vinyl boronic acids to cyclobutenone ketals, leading to enantioenriched cyclobutane products.

Cobalt-Catalyzed Couplings: Cobalt catalysis has emerged as a versatile tool for the diastereo- and enantioselective reductive coupling of unactivated cyclobutenes with various partners, such as aldehydes, to produce densely functionalized cyclobutanes.

Organocatalysis: Chiral organic molecules can be used to catalyze the asymmetric synthesis of cyclobutanes, often through mechanisms involving enamine or iminium ion intermediates.

While these methods have shown great promise for a range of cyclobutane derivatives, their application to the specific synthesis of this compound has not been extensively reported. Future research will likely focus on adapting and optimizing these catalytic systems for substrates bearing functional groups like the methoxypropyl side chain. The development of catalysts that can tolerate a wider range of functional groups and provide high stereocontrol will be crucial for the efficient and selective synthesis of this and other complex cyclobutylmethanamines.

Table 1: Comparison of Catalytic Methods for Asymmetric Cyclobutane Synthesis

Catalytic MethodKey FeaturesPotential for this compound Synthesis
Enantioselective [2+2] Cycloadditions Direct formation of the cyclobutane ring from two alkene precursors.High potential, but may require careful selection of precursors to incorporate the desired substituents.
Rhodium-Catalyzed Additions Effective for the synthesis of functionalized cyclobutanes from cyclobutenone derivatives.Could be a viable route if a suitable cyclobutenone precursor can be synthesized.
Cobalt-Catalyzed Couplings Allows for the introduction of functionalized alkyl groups with high stereoselectivity.Promising for the late-stage functionalization of a cyclobutene (B1205218) to introduce the methanamine group.
Organocatalysis Metal-free and often proceeds under mild conditions.A versatile approach that could be tailored to the specific substrate.

Integration into Advanced Materials Science Research (e.g., as linkers in novel polymer architectures).

The rigid and well-defined geometry of the cyclobutane ring makes it an attractive building block for the construction of novel polymers with unique properties. Cyclobutylmethanamines, with their reactive amine functionality, are particularly well-suited for integration into polymer backbones, serving as linkers that can impart specific conformational constraints and influence the macroscopic properties of the material.

The primary amine group of this compound can readily participate in polymerization reactions, such as the formation of polyamides through reaction with dicarboxylic acids or their derivatives. The resulting polymers would feature the cyclobutane unit directly in the main chain, which could lead to materials with:

Enhanced Thermal Stability: The rigid cyclobutane core can restrict segmental motion, potentially leading to higher glass transition temperatures and improved thermal stability compared to analogous polymers with more flexible linkers.

Modified Mechanical Properties: The introduction of the strained ring can influence the packing of polymer chains, affecting properties such as modulus, tensile strength, and toughness.

Controlled Porosity: In the context of network polymers, the defined geometry of the cyclobutane linker could be used to create materials with well-defined pore sizes for applications in separation and catalysis.

Research in this area is still in its early stages, with much of the focus being on the synthesis of polyesters and other polymers derived from cyclobutane diols and diacids formed through [2+2] photocycloaddition reactions. The use of cyclobutylmethanamines as monomers remains a relatively unexplored but promising avenue for the creation of novel high-performance polymers.

Exploration of Unique Reactivity Profiles within the Cyclobutylmethanamine (B1581762) Framework.

The reactivity of cyclobutane derivatives is heavily influenced by the inherent ring strain of the four-membered ring. This strain can be released in a variety of chemical transformations, leading to unique reactivity profiles that are not observed in their acyclic or larger-ring counterparts. For cyclobutylmethanamines, the interplay between the strained ring and the reactive amine functionality can give rise to interesting and synthetically useful reactions.

One of the most well-documented examples of the unique reactivity of cyclobutylamines is the Demjanov rearrangement . When a primary amine on a cyclobutane ring is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the resulting unstable diazonium salt can undergo rearrangement. This can lead to a mixture of products, including not only the expected cyclobutanol (B46151) but also ring-contracted (cyclopropylcarbinol) and potentially ring-expanded products. This reactivity provides a pathway to access a variety of different ring systems from a single cyclobutylamine (B51885) precursor.

For this compound, the presence of the 3-methoxypropyl substituent could influence the course of such rearrangements. Steric and electronic effects of this substituent could direct the rearrangement towards a specific product, or the ether oxygen could potentially participate in the reaction, leading to even more complex and unique molecular architectures.

Further research into the reactivity of the cyclobutylmethanamine framework could uncover novel transformations that leverage the ring strain as a driving force. This could include the development of new ring-opening reactions, fragmentation reactions, or transannular cyclizations, all of which would expand the synthetic utility of this class of compounds.

Advanced Computational Design of Analogues with Specific Topological or Conformational Features.

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired characteristics. For cyclobutylmethanamine derivatives, computational methods can provide valuable insights into their conformational preferences and how these conformations influence their physical, chemical, and biological properties.

Predict the most stable conformation: By calculating the relative energies of different puckered conformations and substituent orientations, the most likely three-dimensional structure of the molecule can be determined.

Analyze the influence of substituents: The effect of the methoxypropyl and methanamine groups on the puckering of the cyclobutane ring can be investigated.

Design analogues with specific shapes: By systematically modifying the substituents on the cyclobutane ring in silico, it is possible to design new analogues with specific topological and conformational features. This is particularly relevant in the field of medicinal chemistry, where the shape of a molecule is often critical for its biological activity.

Molecular docking studies, for example, could be used to design cyclobutylmethanamine analogues that fit into the active site of a specific enzyme or receptor. The rigid nature of the cyclobutane scaffold can be an advantage in this context, as it reduces the entropic penalty upon binding.

Applications in Supramolecular Chemistry as Building Blocks for Self-Assembled Systems.

Supramolecular chemistry is the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. The design and synthesis of molecules that can spontaneously assemble into well-defined, functional superstructures is a major goal in this field. The rigid and predictable geometry of the cyclobutane ring, combined with the hydrogen-bonding capabilities of the amine group, makes cyclobutylmethanamines attractive building blocks for the construction of self-assembled systems.

The primary amine group in this compound can act as a hydrogen bond donor, while the nitrogen and the ether oxygen can act as hydrogen bond acceptors. These interactions, along with other non-covalent forces such as van der Waals interactions, can direct the assembly of the molecules into larger architectures. Depending on the specific substitution pattern and the conditions used for assembly, a variety of supramolecular structures could potentially be formed, including:

Discrete molecular capsules: Where a small number of molecules assemble to form a closed-shell structure capable of encapsulating a guest molecule.

One-dimensional chains or fibers: Formed through directional hydrogen bonding interactions.

Two-dimensional sheets or networks: Arising from the assembly of molecules in a planar fashion.

The 3-methoxypropyl side chain could also play a significant role in the self-assembly process, for example, by influencing the packing of the molecules or by providing additional binding sites for guest molecules. The exploration of cyclobutylmethanamines as building blocks in supramolecular chemistry is a nascent field with the potential to lead to the development of new functional materials with applications in areas such as sensing, catalysis, and drug delivery.

Q & A

What are the recommended synthetic pathways for (1-(3-Methoxypropyl)cyclobutyl)methanamine, and how do reaction conditions influence yield?

Answer:
The synthesis of cyclobutylmethanamine derivatives typically involves multi-step reactions, including cyclobutane ring formation, functional group substitution, and amine protection/deprotection. For example, a related cyclobutylmethanamine hydrochloride derivative is synthesized via imine formation between 3,3-difluorocyclobutanone and methoxymethylamine, followed by sodium borohydride reduction . Adapting this approach, the methoxypropyl group could be introduced via nucleophilic substitution or alkylation of a pre-formed cyclobutane intermediate.

  • Key considerations :
    • Use anhydrous conditions to prevent hydrolysis of the methoxypropyl group.
    • Optimize stoichiometry of reagents to avoid byproducts (e.g., over-alkylation).
    • Monitor reaction progress via LC-MS or TLC to isolate intermediates.

How can researchers address discrepancies in reported stability data for cyclobutylmethanamine derivatives under varying storage conditions?

Answer:
Conflicting stability data (e.g., vs. 7) may arise from differences in impurities, solvent residues, or storage protocols. To resolve this:

  • Methodological steps :
    • Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity analysis.
    • Compare degradation profiles (e.g., oxidation of the amine group) under inert (N₂) vs. ambient atmospheres .
    • Use DSC/TGA to assess thermal stability and identify decomposition thresholds .
    • Validate storage recommendations: refrigerated, airtight containers with desiccants to prevent moisture absorption .

What analytical techniques are most effective for characterizing this compound and its synthetic intermediates?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm cyclobutane ring geometry and methoxypropyl/amine substituents. For example, cyclobutyl protons typically show upfield shifts (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₁₉NO for the parent compound).
  • Infrared Spectroscopy (IR) :
    • Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C from methoxypropyl) .
  • X-ray Crystallography :
    • Resolve stereochemistry if chiral centers are present (e.g., cyclobutane puckering) .

How can computational modeling guide the optimization of this compound's pharmacological activity?

Answer:
Advanced modeling techniques include:

  • Density Functional Theory (DFT) :
    • Calculate conformational energies of the cyclobutane ring to predict dominant conformers in solution .
  • Molecular Dynamics (MD) Simulations :
    • Study interactions with biological targets (e.g., amine group hydrogen bonding with enzyme active sites) .
  • QSAR Studies :
    • Correlate substituent effects (e.g., methoxypropyl chain length) with activity using descriptors like logP and polar surface area .

What strategies mitigate risks associated with the compound's potential toxicity, given limited toxicological data?

Answer:

  • In vitro assays :
    • Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in hepatic (HepG2) and renal (HEK293) cell lines .
  • In silico prediction :
    • Use tools like ProTox-II to estimate LD₅₀ and identify structural alerts (e.g., primary amine reactivity) .
  • Handling protocols :
    • Follow OSHA guidelines: use fume hoods, nitrile gloves, and flame-retardant lab coats .

How do structural modifications to the cyclobutane ring or methoxypropyl chain impact the compound's reactivity in nucleophilic reactions?

Answer:

  • Cyclobutane ring strain :
    • Smaller rings (e.g., cyclopropane) increase reactivity, but cyclobutane’s moderate strain allows controlled nucleophilic substitution .
  • Methoxypropyl chain effects :
    • Electron-donating methoxy groups enhance amine basicity, favoring protonation in acidic conditions.
    • Longer alkyl chains (e.g., methoxybutyl) may reduce solubility, requiring polar aprotic solvents (DMF, DMSO) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Byproduct formation :
    • Optimize catalytic systems (e.g., Pd/C for hydrogenation) to minimize impurities .
  • Purification :
    • Use preparative HPLC or fractional distillation for amines prone to oxidation .
  • Safety :
    • Implement explosion-proof equipment due to flammability risks of methoxypropyl ethers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.